molecular formula C8H13BrO2 B13499146 2-[1-(Bromomethyl)cyclopentyl]acetic acid

2-[1-(Bromomethyl)cyclopentyl]acetic acid

Cat. No.: B13499146
M. Wt: 221.09 g/mol
InChI Key: MRNGLZQWVWOPAP-UHFFFAOYSA-N
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Description

2-[1-(Bromomethyl)cyclopentyl]acetic acid is an organic compound that features a cyclopentane ring substituted with a bromomethyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Bromomethyl)cyclopentyl]acetic acid typically involves the bromination of cyclopentylmethyl acetic acid. The reaction can be carried out using bromine (Br2) in the presence of a suitable solvent like carbon tetrachloride (CCl4) under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

2-[1-(Bromomethyl)cyclopentyl]acetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of cyclopentylmethyl acetic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of cyclopentylmethyl acetic acid.

Scientific Research Applications

2-[1-(Bromomethyl)cyclopentyl]acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme-substrate interactions due to its unique structure.

    Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[1-(Bromomethyl)cyclopentyl]acetic acid involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, facilitating nucleophilic substitution reactions. The acetic acid moiety can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentylacetic acid: Lacks the bromomethyl group, resulting in different reactivity and applications.

    2-[1-(Chloromethyl)cyclopentyl]acetic acid: Similar structure but with a chloromethyl group instead of a bromomethyl group, leading to different chemical properties.

    2-[1-(Hydroxymethyl)cyclopentyl]acetic acid:

Uniqueness

2-[1-(Bromomethyl)cyclopentyl]acetic acid is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and allows for a wide range of chemical transformations. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H13BrO2

Molecular Weight

221.09 g/mol

IUPAC Name

2-[1-(bromomethyl)cyclopentyl]acetic acid

InChI

InChI=1S/C8H13BrO2/c9-6-8(5-7(10)11)3-1-2-4-8/h1-6H2,(H,10,11)

InChI Key

MRNGLZQWVWOPAP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CC(=O)O)CBr

Origin of Product

United States

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